molecular formula C14H23NO2 B14534662 4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol CAS No. 62502-16-3

4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol

Cat. No.: B14534662
CAS No.: 62502-16-3
M. Wt: 237.34 g/mol
InChI Key: FNVFHLLBMFMGMY-UHFFFAOYSA-N
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Description

4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol typically involves multi-step organic reactions. Common starting materials include substituted anilines and cyclohexanones. The key steps may involve:

    Cyclization: Formation of the quinoline ring system through cyclization reactions.

    Ethynylation: Introduction of the ethynyl group using reagents like ethynyl magnesium bromide.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: A hydroxylated derivative with different biological activities.

    Ethynylquinoline: A compound with an ethynyl group but lacking other substituents.

Uniqueness

4-Ethynyl-1,2,8a-trimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

62502-16-3

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

4-ethynyl-1,2,8a-trimethyl-1-oxido-3,4a,5,6,7,8-hexahydro-2H-quinolin-1-ium-4-ol

InChI

InChI=1S/C14H23NO2/c1-5-14(16)10-11(2)15(4,17)13(3)9-7-6-8-12(13)14/h1,11-12,16H,6-10H2,2-4H3

InChI Key

FNVFHLLBMFMGMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2CCCCC2([N+]1(C)[O-])C)(C#C)O

Origin of Product

United States

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